molecular formula C12H17N3O2 B11792212 N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B11792212
M. Wt: 235.28 g/mol
InChI Key: MXXZZCQSJZEJDC-UHFFFAOYSA-N
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Description

N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a complex organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar structural features.

    Pyrido[2,3-d]pyrimidin-7-one: Shares a similar core structure but differs in functional groups and reactivity.

    Pyrimidino[4,5-d][1,3]oxazine: A related compound with a fused heterocyclic system.

Uniqueness

N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-oxo-N-propan-2-yl-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-7(2)13-12(17)8-3-4-10-9(5-8)6-11(16)15-14-10/h6-8H,3-5H2,1-2H3,(H,13,17)(H,15,16)

InChI Key

MXXZZCQSJZEJDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCC2=NNC(=O)C=C2C1

Origin of Product

United States

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